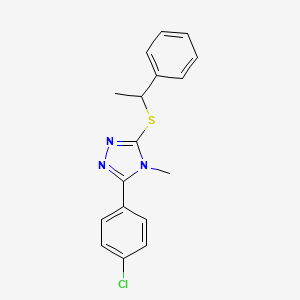
3-(4-Chlorophenyl)-4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the 4-chlorophenyl and 1-phenylethylthio groups in the structure enhances its pharmacological properties, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde, methylhydrazine, and 1-phenylethylthiol as the primary starting materials.
Formation of Hydrazone: 4-chlorobenzaldehyde reacts with methylhydrazine to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst to form the 1,2,4-triazole ring.
Thioether Formation: Finally, the 1-phenylethylthiol is introduced to form the thioether linkage, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chlorophenyl)-4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the 4-chlorophenyl and 1-phenylethylthio groups enhances its binding affinity and specificity, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
- 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol
Uniqueness
3-(4-Chlorophenyl)-4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazole is unique due to the presence of both the 4-chlorophenyl and 1-phenylethylthio groups, which confer distinct pharmacological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in drug discovery and development.
Biological Activity
3-(4-Chlorophenyl)-4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazole is a compound that belongs to the triazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C17H16ClN3S, with a molar mass of 329.85 g/mol. The compound features a 1,2,4-triazole moiety known for its pharmacological potential due to its ability to interact with various biological targets .
Anti-inflammatory Properties
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anti-inflammatory activities. For instance, derivatives have been shown to inhibit the production of pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS). This suggests that this compound may also possess similar anti-inflammatory effects .
Antimicrobial Activity
Triazole derivatives are noted for their antimicrobial properties. Studies have demonstrated that related compounds effectively inhibit the growth of various bacteria and fungi. For example, certain triazoles have shown activity against Gram-negative bacteria like E. coli and Gram-positive strains such as Staphylococcus aureus. The structure of this compound may contribute to its potential efficacy in this area .
Anticancer Potential
Some studies highlight the cytotoxic effects of triazole derivatives against cancer cell lines. For example, research has indicated that triazole compounds can selectively induce apoptosis in melanoma cells. This suggests that this compound could be explored for its anticancer properties .
Case Studies and Research Findings
Properties
Molecular Formula |
C17H16ClN3S |
|---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-methyl-5-(1-phenylethylsulfanyl)-1,2,4-triazole |
InChI |
InChI=1S/C17H16ClN3S/c1-12(13-6-4-3-5-7-13)22-17-20-19-16(21(17)2)14-8-10-15(18)11-9-14/h3-12H,1-2H3 |
InChI Key |
VKPCZXLXVLSNPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=NN=C(N2C)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















